N-(4-(furan-3-yl)benzyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)9-16(18)17-10-13-3-5-14(6-4-13)15-7-8-19-11-15/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDGWSDWLKRLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(C=C1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-3-methylbutanamide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate, which can be achieved through a Friedel-Crafts alkylation reaction. This reaction involves the use of a furan derivative and a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The benzyl intermediate is then subjected to an amidation reaction with 3-methylbutanamide. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antinociceptive Activity
Recent studies have indicated that compounds similar to N-(4-(furan-3-yl)benzyl)-3-methylbutanamide exhibit significant antinociceptive (pain-relieving) properties. For instance, RC-752, a sigma-1 receptor antagonist, demonstrated promising antinociceptive activity in neuropathic pain models, suggesting that derivatives of this compound may also possess similar therapeutic effects . The modulation of sigma receptors can lead to alterations in pain perception, making these compounds valuable in pain management.
Anticonvulsant Properties
The structural motifs present in this compound may also contribute to anticonvulsant activities. Functional amino acids and α-aminoamides have been recognized for their effectiveness against seizures. Compounds with similar structures have shown excellent protection against seizures in various animal models . This suggests that this compound could be explored as a potential antiepileptic agent.
Microwave-Assisted Synthesis
The synthesis of furan-containing compounds has been revolutionized by microwave-assisted techniques. Research has demonstrated that using mild synthetic conditions can yield high-purity amides and esters containing furan rings . This method allows for the efficient production of this compound and its derivatives, facilitating further studies into their biological applications.
Structural Modifications
The ability to modify the structure of this compound opens avenues for developing new derivatives with enhanced biological activity or selectivity. The introduction of various substituents at the benzyl position has been shown to significantly impact the pharmacological profile of similar compounds . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of these compounds.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring and benzyl group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the benzyl/phenyl group, which influence electronic, steric, and solubility properties:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Aromatic vs. In contrast, the methoxy group in enhances hydrophilicity, which may improve aqueous solubility .
- Molecular Weight and Complexity: Piperazine- and chloro-anilino-containing analogs () exhibit higher molecular weights and steric bulk, likely affecting membrane permeability and metabolic stability.
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) vs. electron-withdrawing groups (e.g., chloro in ) alter the benzyl group’s electronic environment, impacting reactivity and binding affinity.
Biological Activity
N-(4-(furan-3-yl)benzyl)-3-methylbutanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound consists of a furan ring attached to a benzyl group, linked to a 3-methylbutanamide moiety. The synthesis typically involves:
- Formation of the Benzyl Intermediate : Achieved through Friedel-Crafts alkylation using a furan derivative and benzyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
- Amidation Reaction : The benzyl intermediate is reacted with 3-methylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects.
Anticonvulsant Activity
A study focusing on structurally similar compounds reported on the anticonvulsant properties of certain N-benzyl derivatives. While specific data on this compound is limited, its structural analogs demonstrated significant protection in seizure models, suggesting a potential for similar activity .
Table 1: Anticonvulsant Activity Comparison
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| R-10 | MES | 13 |
| R-10 | Psychomotor | 14 |
| R-10 | Kindled Seizures | 12 |
Anti-inflammatory Potential
This compound's furan moiety may contribute to anti-inflammatory effects. Compounds with furan rings have been noted for their ability to modulate inflammatory pathways, although direct studies on this specific compound are still required .
The proposed mechanisms of action for this compound involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating biological pathways.
- Binding Affinity : The structural components allow for various binding interactions that can influence physiological responses.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research provides insights into its potential applications:
- Anticonvulsant Studies : Research on similar compounds indicates that modifications at the benzyl position can enhance seizure protection, suggesting that structural variations in this compound might yield compounds with improved efficacy against seizures .
- Inflammatory Modulation : Investigations into furan-containing compounds have shown promise in treating inflammatory conditions, indicating that this compound could be beneficial in this area .
Q & A
Q. What are the optimal synthetic routes for N-(4-(furan-3-yl)benzyl)-3-methylbutanamide, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including coupling of the furan-substituted benzylamine with 3-methylbutanoyl chloride. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
- Yield optimization : Adjusting reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) to maximize efficiency .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on:
- NMR spectroscopy : H and C NMR to verify the presence of the furan ring (δ 6.5–7.5 ppm for aromatic protons) and methylbutanamide chain (δ 0.9–1.2 ppm for methyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What are the preliminary methods to assess the compound’s bioactivity?
Initial screening involves:
- In vitro assays : Enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) or cell viability assays (e.g., MTT on cancer cell lines) at concentrations of 1–100 µM .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR strategies include:
- Functional group substitutions : Replacing the furan-3-yl group with thiophene or pyridine rings to evaluate electronic effects on receptor binding .
- Side-chain modifications : Introducing halogen atoms (e.g., Cl, F) at the benzyl position to enhance metabolic stability .
- Computational modeling : Docking studies (AutoDock Vina) to predict interactions with active sites (e.g., kinases) .
Q. How can contradictory data between in vitro and in vivo bioactivity be resolved?
Discrepancies may arise due to:
- Pharmacokinetic factors : Poor solubility or rapid metabolism. Address via:
- Lipid nanoparticle encapsulation to improve bioavailability .
- Microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots .
- Off-target effects : Use RNA-seq profiling to identify unintended pathways affected by the compound .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
Advanced techniques include:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein interaction networks .
- Cryo-EM : Structural analysis of compound-target complexes (e.g., enzyme-inhibitor binding) .
- Gene knockout models : CRISPR-Cas9 to validate target specificity in disease models .
Q. How can data from conflicting studies on the compound’s cytotoxicity be reconciled?
Address variability by:
- Standardized protocols : Uniform cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours) .
- Dose-response curves : IC₅₀ calculations across multiple replicates to ensure reproducibility .
- Toxicity profiling : Ames test for mutagenicity and hERG assay for cardiotoxicity .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| H NMR | Solvent: CDCl₃; Reference: TMS (δ 0 ppm) | |
| HRMS | Ionization: ESI+; Resolution: 30,000 | |
| HPLC | Column: C18; Mobile phase: MeCN/H₂O (70:30) |
Q. Table 2: Common Bioactivity Assays and Targets
| Assay Type | Target | Concentration Range | Reference |
|---|---|---|---|
| MTT | A549 (lung cancer) | 10–100 µM | |
| SPR | COX-2 enzyme | 0.1–10 µM | |
| Microsomal Stability | Human liver microsomes | 1 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
